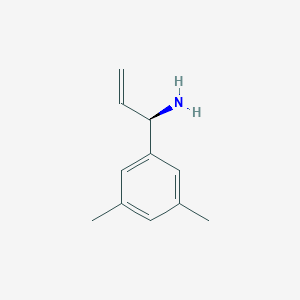

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17500670

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N |

|---|---|

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | (1R)-1-(3,5-dimethylphenyl)prop-2-en-1-amine |

| Standard InChI | InChI=1S/C11H15N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m1/s1 |

| Standard InChI Key | MRMYUNVPLHXPOJ-LLVKDONJSA-N |

| Isomeric SMILES | CC1=CC(=CC(=C1)[C@@H](C=C)N)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C(C=C)N)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine features a benzene ring substituted with methyl groups at the 3- and 5-positions, coupled with an allylamine moiety (-CH2-CH=CH2) at the 1-position. The (R)-configuration at the chiral center confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Table 1: Key Molecular Descriptors

The compound’s SMILES notation (CC1=CC(=CC(=C1)[C@@H](C=C)N)C) and InChIKey (MRMYUNVPLHXPOJ-UHFFFAOYSA-N) provide unambiguous representations of its structure and stereochemistry .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine can be conceptualized through a two-step sequence:

-

Formation of the α,β-unsaturated aldehyde: A Wittig reaction between 3,5-dimethylbenzaldehyde and a suitable ylide (e.g., generated from allyltriphenylphosphonium bromide) yields (3,5-dimethylphenyl)prop-2-enal.

-

Enantioselective Reduction: The aldehyde intermediate undergoes asymmetric reduction using a chiral catalyst, such as Corey-Bakshi-Shibata (CBS) reagent or a biocatalytic system, to install the (R)-configuration at the amine-bearing carbon.

Table 2: Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Yield/Selectivity |

|---|---|---|---|

| 1 | Wittig Olefination | Allyltriphenylphosphonium bromide, KOtBu, THF, 0°C → RT | 70–85% |

| 2 | Asymmetric Reduction | (R)-CBS catalyst, BH₃·THF, -78°C | >90% ee |

While specific data for this enantiomer are scarce, analogous syntheses of structurally related allylamines demonstrate high enantiomeric excess (ee) when employing CBS reduction .

Physicochemical Properties

Spectroscopic Data

-

Mass Spectrometry: The exact mass (161.12045 Da) corresponds to the molecular formula C₁₁H₁₅N, with characteristic fragmentation patterns expected for allylamine derivatives .

-

NMR: Predicted signals include aromatic protons (δ 6.7–7.1 ppm, singlet for para-substituted methyl groups), allylic protons (δ 5.2–5.8 ppm), and an amine proton (δ 1.5–2.5 ppm, broad) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume